
2-(Chloroamino)-2-methylpropyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloroamino)-2-methylpropyl octanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroamino group attached to a methylpropyl chain, which is further esterified with octanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloroamino)-2-methylpropyl octanoate typically involves the esterification of 2-(Chloroamino)-2-methylpropanol with octanoic acid. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The chloroamino group in 2-(Chloroamino)-2-methylpropyl octanoate can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the chloroamino group can lead to the formation of amines.
Substitution: The chloroamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: 2-(Chloroamino)-2-methylpropyl octanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloroamino groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The chloroamino group can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-(Chloroamino)-2-methylpropyl octanoate involves its interaction with molecular targets through its chloroamino group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active chloroamino moiety.
Comparison with Similar Compounds
- 2-(Bromoamino)-2-methylpropyl octanoate
- 2-(Iodoamino)-2-methylpropyl octanoate
- 2-(Chloroamino)-2-methylpropyl hexanoate
Comparison: 2-(Chloroamino)-2-methylpropyl octanoate is unique due to its specific ester linkage with octanoic acid, which influences its solubility and reactivity Compared to its bromo and iodo analogs, the chloro derivative is generally more stable and less reactive, making it suitable for applications requiring controlled reactivity
Properties
CAS No. |
61542-26-5 |
|---|---|
Molecular Formula |
C12H24ClNO2 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
[2-(chloroamino)-2-methylpropyl] octanoate |
InChI |
InChI=1S/C12H24ClNO2/c1-4-5-6-7-8-9-11(15)16-10-12(2,3)14-13/h14H,4-10H2,1-3H3 |
InChI Key |
JLOFUIWLPDKJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCC(C)(C)NCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
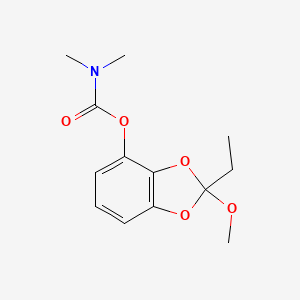
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)

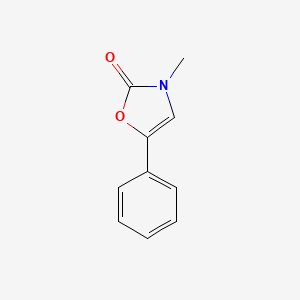
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
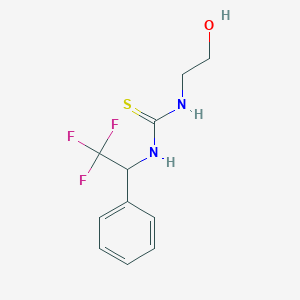
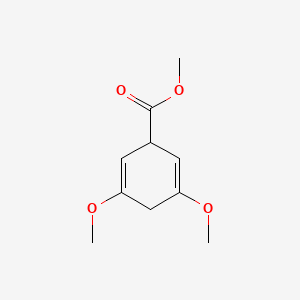
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
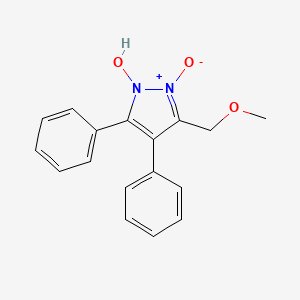

![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
